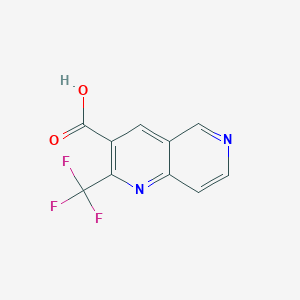

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid

CAS No.: 240408-97-3

Cat. No.: VC2168215

Molecular Formula: C10H5F3N2O2

Molecular Weight: 242.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 240408-97-3 |

|---|---|

| Molecular Formula | C10H5F3N2O2 |

| Molecular Weight | 242.15 g/mol |

| IUPAC Name | 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H5F3N2O2/c11-10(12,13)8-6(9(16)17)3-5-4-14-2-1-7(5)15-8/h1-4H,(H,16,17) |

| Standard InChI Key | SPCQXBZSADFOOD-UHFFFAOYSA-N |

| SMILES | C1=CN=CC2=CC(=C(N=C21)C(F)(F)F)C(=O)O |

| Canonical SMILES | C1=CN=CC2=CC(=C(N=C21)C(F)(F)F)C(=O)O |

Introduction

Physical and Chemical Properties

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid (CAS: 240408-97-3) is characterized by specific physicochemical properties that define its behavior in chemical reactions and biological systems. The compound has a molecular formula of C10H5F3N2O2 and a molar mass of 242.15 g/mol . It has a relatively high melting point of 233°C, indicating significant thermal stability .

The structural composition includes several key functional groups that contribute to its chemical reactivity:

-

A 1,6-naphthyridine core structure (bicyclic system with nitrogen atoms at positions 1 and 6)

-

A trifluoromethyl (-CF3) group at position 2

-

A carboxylic acid (-COOH) group at position 3

Physicochemical Parameters

The comprehensive physicochemical profile of this compound is summarized in the following table:

Spectroscopic Characteristics

Mass spectrometry analysis reveals characteristic mass-to-charge ratios for various adducts of this compound, providing valuable identification markers:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 243.03760 | 149.8 |

| [M+Na]⁺ | 265.01954 | 159.7 |

| [M+NH₄]⁺ | 260.06414 | 154.3 |

| [M+K]⁺ | 280.99348 | 155.5 |

| [M-H]⁻ | 241.02304 | 145.4 |

| [M+Na-2H]⁻ | 263.00499 | 153.5 |

| [M]⁺ | 242.02977 | 149.6 |

| [M]⁻ | 242.03087 | 149.6 |

These spectroscopic parameters are essential for analytical identification and purity assessment of the compound .

Structural Characteristics

The 1,6-naphthyridine core of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid consists of two fused six-membered rings with nitrogen atoms at positions 1 and 6. This heterocyclic arrangement significantly influences the compound's electronic distribution and reactivity patterns.

Key Structural Features

The structural features of this compound contribute significantly to its chemical behavior:

-

The nitrogen atoms in the naphthyridine core create electron-deficient centers, influencing the compound's reactivity toward nucleophilic attack.

-

The trifluoromethyl group (-CF3) at position 2 acts as a strong electron-withdrawing group, further enhancing the electron-deficient nature of the adjacent positions.

-

The carboxylic acid group at position 3 provides a site for hydrogen bonding interactions and offers opportunities for derivatization through esterification, amidation, or other transformations.

These structural elements work in concert to determine the compound's physical, chemical, and potential biological properties. The specific positioning of the nitrogen atoms in the 1,6-configuration (as opposed to other naphthyridine isomers) creates a unique electronic distribution that distinguishes this compound from its structural relatives .

Chemical Reactivity

The reactivity of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid is determined by its constituent functional groups and electronic structure. Understanding these reactivity patterns is essential for its application in synthetic chemistry and medicinal chemistry.

Carboxylic Acid Reactivity

The carboxylic acid group at position 3 can participate in various transformations:

-

Esterification reactions with alcohols to form corresponding esters

-

Amidation reactions with amines to form amides

-

Reduction to alcohols using appropriate reducing agents

-

Decarboxylation under specific conditions

Naphthyridine Core Reactivity

The naphthyridine core, particularly with the electronic effects of the trifluoromethyl group, exhibits specific reactivity patterns:

-

Nucleophilic aromatic substitution reactions, particularly at electron-deficient positions

-

Coordination with metal ions through the nitrogen atoms, which can be relevant for metal complex formation

-

Limited electrophilic aromatic substitution due to the electron-deficient nature of the system

The specific positioning of the nitrogen atoms in the 1,6-naphthyridine isomer creates unique electronic effects that differentiate its reactivity from other naphthyridine isomers .

Comparison with Similar Compounds

Understanding the relationship between 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid and structurally related compounds provides insight into its unique properties and potential applications.

Structural Analogs

Several compounds share structural similarities with 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid:

| Compound | Key Structural Differences | CAS Number | Molecular Formula |

|---|---|---|---|

| 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | Reference compound | 240408-97-3 | C10H5F3N2O2 |

| 2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid | Nitrogen atoms at positions 1 and 8 | - | C10H5F3N2O2 |

| 6-Fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid | Additional fluorine at position 6; nitrogen atoms at positions 1 and 8 | 1188431-96-0 | C10H4F4N2O2 |

The positional isomerism of the nitrogen atoms (1,6 versus 1,8) significantly affects the electronic distribution within the naphthyridine system, potentially leading to different biological activities and chemical reactivities.

Structure-Activity Relationships

The relationship between structural modifications and biological activity provides valuable insights for medicinal chemistry applications:

-

The position of nitrogen atoms in the naphthyridine core influences electron distribution and binding to biological targets.

-

The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues.

-

The carboxylic acid functionality offers a site for derivatization to optimize pharmacokinetic properties.

These structure-activity relationships can guide the design of new derivatives with improved properties for specific therapeutic applications .

Analytical Methods for Identification and Characterization

Various analytical techniques can be employed for the identification, characterization, and purity assessment of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information. The ¹⁹F NMR is particularly valuable for confirming the presence and environment of the trifluoromethyl group.

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. The predicted m/z values for various adducts have been determined and can serve as identification markers .

-

Infrared (IR) Spectroscopy: Can identify characteristic absorption bands for the carboxylic acid group (typically around 1700-1725 cm⁻¹ for C=O stretching and 2500-3300 cm⁻¹ for O-H stretching) and the aromatic rings.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and separation from related compounds or synthesis impurities.

-

Thin-Layer Chromatography (TLC): Provides a rapid method for monitoring reactions and assessing purity.

These analytical methods, used in combination, provide comprehensive characterization of the compound's identity, purity, and structural features .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume